molecular formula C12H24N2O2 B12315910 tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

Cat. No.: B12315910
M. Wt: 228.33 g/mol
InChI Key: LWHMXZHAXMXJDX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate (CAS 1784839-81-1) is a chiral pyrrolidine derivative valued in scientific research as a versatile chemical intermediate and building block. Its molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol . This compound features a tert-butoxycarbonyl (Boc) protected amine, a crucial functional group for the synthesis and manipulation of complex molecules in medicinal chemistry . The Boc group enhances the molecule's stability and enables selective reactions at other sites, making it an essential reagent for structure-activity relationship (SAR) studies and the development of targeted bioactive compounds . A prominent synthetic pathway for related stereospecific analogues, such as the (3S,4S)-enantiomer (CAS 2126143-63-1), involves the catalytic hydrogenation of benzyl-protected precursors using 10% palladium on charcoal, achieving high yield and excellent stereochemical integrity . The Boc protecting group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to reveal the free amine for further derivatization . In research settings, this compound serves as a key precursor for exploring novel mechanisms of action. It has been investigated for its potential to act as a reversible enzyme inhibitor, where the carbamate group can form covalent bonds with active sites, thereby modulating biochemical pathways . It is supplied with a typical purity of ≥95% and should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-8-10(9)5-6-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

LWHMXZHAXMXJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation with Haloalkanes

The most common method involves alkylating tert-butyl pyrrolidin-3-ylcarbamate with 1-bromoethane or chloroethane in the presence of NaH/DMF. For example:

  • Reagents : tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv), 1-bromoethane (1.2 equiv), NaH (1.5 equiv), DMF (8–10 vol)
  • Conditions : 0–5°C, 2–4 h, nitrogen atmosphere
  • Yield : 78–85%.

This method requires strict anhydrous conditions to prevent hydrolysis. Post-reaction purification via column chromatography (hexane/EtOAc, 8:1) isolates the product with >98% purity.

Reductive Amination

Alternative routes employ reductive amination of 4-methylpyrrolidin-3-one with 2-aminoethanol, followed by Boc protection:

  • Step 1 : React 4-methylpyrrolidin-3-one (1.0 equiv) with 2-aminoethanol (1.1 equiv) and NaBH(OAc)₃ in THF (0°C to RT, 12 h).
  • Step 2 : Protect the amine with Boc₂O (1.2 equiv) and DMAP in CH₂Cl₂ (RT, 6 h).
  • Overall Yield : 65–72%.

Catalytic Hydrogenation of Protected Intermediates

Benzyl Group Deprotection

A patent by CA2043104 details hydrogenolysis of benzyl-protected precursors:

  • Substrate : 1-Benzyl-3-(tert-butoxycarbonyl)-4-methylpyrrolidine
  • Catalyst : 10% Pd/C (0.1 equiv)
  • Conditions : H₂ (5 bar), MeOH, 40°C, 3 h
  • Yield : 90–95%.

This method efficiently removes benzyl groups without affecting the carbamate, enabling scalable production.

Phase-Transfer Alkylation Strategies

Tetrabutylammonium Bromide-Mediated Reactions

Phase-transfer catalysis (PTC) optimizes alkylation under mild conditions:

  • Reagents : tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv), methyl sulfate (1.1 equiv), KOH (3.0 equiv), TBAB (0.1 equiv), EtOAc
  • Conditions : −10°C to 5°C, 3–5 h
  • Yield : 92–97%.

PTC minimizes side reactions, though excess methyl sulfate necessitates careful quenching with dilute HCl.

Carbamate Protection of Primary Amines

Boc Protection via Schotten-Baumann Reaction

Direct Boc protection of 2-(4-methylpyrrolidin-3-yl)ethylamine is feasible:

  • Reagents : 2-(4-Methylpyrrolidin-3-yl)ethylamine (1.0 equiv), Boc₂O (1.05 equiv), NaOH (1.1 equiv), THF/H₂O (1:1)
  • Conditions : 0°C to RT, 2 h
  • Yield : 88–93%.

This one-pot method avoids intermediate isolation, reducing processing time.

Stereochemical Control in Synthesis

Chiral Resolution Techniques

For enantiomerically pure products, chiral auxiliaries or enzymatic resolution is employed:

  • Example : Use (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate as a chiral template.
  • Yield : 70–75% (ee >98%).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 2.20–2.30 (m, 1H, pyrrolidine), 3.58 (m, 2H, CH₂NH), 4.31 (m, 2H, CH₂O).
  • MS (ESI+) : m/z 243.2 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Stereochemical Control
Direct Alkylation 78–85 >98 High Low
Catalytic Hydrogenation 90–95 >99 Moderate Moderate
Phase-Transfer 92–97 97–99 High Low
Boc Protection 88–93 >98 High N/A

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[4-(4-Methylphenyl)pyrrolidin-3-yl]carbamate ()

  • Structural Difference : Replaces the ethyl-linked 4-methylpyrrolidine with a 4-methylphenyl-substituted pyrrolidine.

tert-Butyl N-[4-(2-Fluorophenyl)pyrrolidin-3-yl]carbamate ()

  • Structural Difference : Incorporates a fluorinated phenyl group on the pyrrolidine ring.
  • Impact: Fluorine’s electronegativity and small size can modulate electronic properties and metabolic stability.

tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()

  • Structural Difference : Replaces the pyrrolidine with a benzimidazolone heterocycle.
  • Impact : The benzimidazolone core provides hydrogen-bonding sites, increasing affinity for enzymes like 8-oxoguanine glycosylase. The pyrrolidine in the target compound may prioritize receptor selectivity over enzymatic inhibition .

Toxicity and Metabolic Stability

  • Ethyl Carbamate vs. Target Compound: Ethyl carbamate is carcinogenic due to metabolic activation to vinyl carbamate (). The tert-butyl group in the target compound likely reduces metabolic conversion to reactive intermediates, lowering carcinogenic risk .
  • Vinyl Carbamate: 100-fold more carcinogenic than ethyl carbamate; the target compound’s lack of α,β-unsaturated bonds minimizes this hazard .

Biological Activity

Tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group and a pyrrolidine ring, which contribute to its unique chemical properties and biological interactions. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its relevance in medicinal chemistry.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 2126143-63-1

Synthesis

The synthesis of this compound typically involves:

  • Protection of Amine Group : Using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Solvent : Anhydrous solvents such as dichloromethane are preferred to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its interactions with enzymes and potential therapeutic applications.

This compound acts primarily as a reversible inhibitor of specific enzymes. The carbamate moiety can interact with the active sites of enzymes, forming covalent bonds that modulate enzyme activity. This interaction can influence various biochemical pathways, particularly those involved in neurodegenerative diseases.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
  • β-secretase : Compounds have shown potential in inhibiting β-secretase activity, reducing amyloid-beta peptide aggregation associated with Alzheimer's pathology.
Compound Enzyme Target IC50 Value
M4β-secretase15.4 nM
M4AChE0.17 μM

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from toxic insults, such as those induced by amyloid-beta peptides. For instance:

  • When astrocytes were exposed to Aβ 1-42, treatment with the compound resulted in increased cell viability compared to untreated controls.

Case Studies

  • Astrocyte Protection : In studies assessing the protective effects against Aβ toxicity, the compound showed significant improvements in cell viability when administered alongside Aβ peptides.
  • In Vivo Models : In animal studies using scopolamine-induced models of Alzheimer's disease, the compound demonstrated a reduction in β-secretase activity and amyloid-beta levels.

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